Entacapone acid
Overview
Description
Entacapone acid, known chemically as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy . This compound helps to increase the bioavailability and effectiveness of levodopa by preventing its breakdown in the body .
Scientific Research Applications
Entacapone acid has several scientific research applications:
Mechanism of Action
Target of Action
Entacapone acid primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure . It is distributed throughout various organs, with the highest activities in the liver and kidney .
Mode of Action
Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .
Biochemical Pathways
The inhibition of COMT by entacapone affects the metabolic pathway of levodopa, a key treatment for Parkinson’s disease. By inhibiting COMT, entacapone prevents the premature metabolization of levodopa, allowing more efficient delivery of levodopa to the brain . This can potentially reduce the required therapeutic doses of levodopa and extend the dose interval .
Pharmacokinetics
Entacapone is rapidly absorbed after oral administration, with peak time generally reached within 1 hour . It is noted that no accumulation of plasma entacapone was detected after 8 daily doses . The bioavailability of oral entacapone is around 35% based on urinary excretion .
Result of Action
The molecular and cellular effects of entacapone’s action primarily involve increasing and sustaining plasma levodopa concentrations . This results in improved clinical benefits for patients with Parkinson’s disease experiencing end-of-dose deterioration in the response to levodopa .
Action Environment
Environmental factors, such as the composition of the gut microbiome, can influence the action of entacapone . The gut microbiome can enzymatically transform the drug’s structure and alter its bioavailability, bioactivity, or toxicity . Therefore, variations in the gut microbiome among individuals could potentially influence the efficacy and safety of entacapone.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Entacapone acid interacts with the enzyme catechol-O-methyltransferase (COMT), inhibiting its activity . This interaction enhances the therapeutic effects of levodopa, a drug used in the treatment of Parkinson’s disease .
Cellular Effects
This compound influences cell function by enhancing the availability of levodopa in the brain . This results in improved motor function in patients with Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of COMT . This inhibition prevents the methylation of levodopa, thereby increasing its availability and prolonging its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be rapidly absorbed after oral administration, with peak time generally reached within 1 hour . No accumulation of plasma entacapone was detected after 8 daily doses .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the sources, the maximum daily dose for humans is 2000 mg .
Metabolic Pathways
This compound is involved in the metabolic pathway of levodopa, a key drug in the treatment of Parkinson’s disease . By inhibiting COMT, this compound prevents the methylation of levodopa, thereby increasing its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of entacapone acid involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a catalyst and a solvent . The reaction typically uses piperidine acetate as a catalyst and anhydrous ethanol as the solvent. The process yields a mixture of E and Z isomers, which are then separated and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This includes the use of phase transfer catalysts and two-component solvent systems to improve reaction efficiency and reduce processing time .
Chemical Reactions Analysis
Types of Reactions: Entacapone acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone acid.
Uniqueness of this compound: this compound is unique in its selective and reversible inhibition of peripheral COMT without significant central nervous system penetration . This reduces the risk of central side effects and makes it a safer option for long-term use in combination with levodopa and carbidopa .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDOLQEZBJWFZ-LZCJLJQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166871 | |
Record name | Entacapone acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160391-70-8 | |
Record name | Entacapone acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entacapone acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENTACAPONE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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